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molecular formula C7H14O4 B8469269 (3S)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

(3S)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No. B8469269
M. Wt: 162.18 g/mol
InChI Key: BXGOXDLHSNHTCX-LURJTMIESA-N
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Patent
US08563582B2

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:4][CH2:5][O:6][CH2:7][CH:8]=1.ClC1C=CC=C([C:16](OO)=[O:17])C=1.C[OH:21]>>[CH3:1][O:2][C:3]1([O:17][CH3:16])[CH2:4][CH2:5][O:6][CH2:7][CH:8]1[OH:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1CCOCC1
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the white residue was dissolved in methylene chloride (300 mL)
ADDITION
Type
ADDITION
Details
To the solution was added K2CO3
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563582B2

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:4][CH2:5][O:6][CH2:7][CH:8]=1.ClC1C=CC=C([C:16](OO)=[O:17])C=1.C[OH:21]>>[CH3:1][O:2][C:3]1([O:17][CH3:16])[CH2:4][CH2:5][O:6][CH2:7][CH:8]1[OH:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1CCOCC1
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the white residue was dissolved in methylene chloride (300 mL)
ADDITION
Type
ADDITION
Details
To the solution was added K2CO3
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563582B2

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:4][CH2:5][O:6][CH2:7][CH:8]=1.ClC1C=CC=C([C:16](OO)=[O:17])C=1.C[OH:21]>>[CH3:1][O:2][C:3]1([O:17][CH3:16])[CH2:4][CH2:5][O:6][CH2:7][CH:8]1[OH:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1CCOCC1
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the white residue was dissolved in methylene chloride (300 mL)
ADDITION
Type
ADDITION
Details
To the solution was added K2CO3
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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